molecular formula C15H13FN6O B2944305 1-(4-fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea CAS No. 951547-47-0

1-(4-fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2944305
CAS RN: 951547-47-0
M. Wt: 312.308
InChI Key: UGQUCJDACVRJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in oncology. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key enzyme involved in B-cell receptor signaling. The inhibition of BTK by TAK-659 has been shown to have a significant impact on the survival and proliferation of B-cell malignancies.

Scientific Research Applications

Hydrogel Applications

  • Anion Tuning in Hydrogels : Urea derivatives like "1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea" have been shown to form hydrogels in acidic conditions. The rheology and morphology of these gels can be tuned by the anion identity, showcasing the potential of urea derivatives in creating materials with adjustable physical properties (Lloyd & Steed, 2011).

Agricultural and Antifungal Use

  • Antifungal Activity : Certain urea derivatives, such as N(1)- and N(3)-(4-fluorophenyl) ureas, have demonstrated antifungal properties against pathogens like A. niger and F. oxyporum. This indicates their potential as fungicides in agricultural applications (Mishra, Singh, & Wahab, 2000).

Chemical Synthesis and Modification

  • Chemical Synthesis : Research into the synthesis of urea derivatives, including those with fluorophenyl groups, provides insights into the development of novel compounds with potential applications in various fields, from pharmaceuticals to materials science (Bigi, Maggi, & Sartori, 2000).

Biological Activities and Mechanisms

  • Neuropeptide Y5 Receptor Antagonism : Studies on trisubstituted phenyl urea derivatives have explored their role as neuropeptide Y5 receptor antagonists. This research highlights the versatility of urea derivatives in modulating biological receptors, which could lead to therapeutic applications (Fotsch et al., 2001).

Photodegradation Studies

  • Photo-degradation Analysis : Investigation into the photo-degradation of thiazole-containing compounds, including urea derivatives, has provided valuable insights into their stability and degradation pathways. This research is crucial for understanding the long-term stability of these compounds in various applications (Wu, Hong, & Vogt, 2007).

properties

IUPAC Name

1-(4-fluorophenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN6O/c16-11-6-8-12(9-7-11)18-15(23)17-10-14-19-20-21-22(14)13-4-2-1-3-5-13/h1-9H,10H2,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQUCJDACVRJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

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